molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2990732
CAS No.: 921789-46-0
M. Wt: 389.47
InChI Key: DGCIQBFDMVDWNL-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazole ring, a thioether group, and a morpholino group .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like S-alkylation . The synthesis of 1,2,4-triazole-containing scaffolds, which are present in this compound, has been extensively studied .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazo[2,1-c][1,2,4]triazole ring might undergo reactions typical for heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar morpholino group might increase its solubility in polar solvents .

Scientific Research Applications

Herbicidal Activities

Research on novel triazolinone derivatives, including compounds with similar structures to the one , has demonstrated promising herbicidal activities. These studies aim to identify Protox inhibitors, a key target for herbicide action. The findings suggest that certain triazolinone derivatives exhibit significant herbicidal effectiveness, potentially offering new solutions for weed control in agricultural settings (Luo et al., 2008).

Antioxidant and Anticancer Activity

Derivatives bearing structural resemblance to the compound of interest have been explored for their antioxidant and anticancer activities. Such studies have revealed that certain derivatives possess significant antioxidant properties, exceeding those of known antioxidants like ascorbic acid. Additionally, these compounds have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).

Antimicrobial Agents

Research into triazole derivatives containing morpholine moieties has shown that these compounds exhibit antimicrobial activities. This suggests their potential application in developing new antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance (Sahin et al., 2012).

Antifungal Activities

Imidazole and triazole derivatives, related to the structure , have been synthesized and tested for antifungal activities. These compounds displayed moderate to potent efficacy against Candida species, indicating their potential as antifungal agents (Massa et al., 1992).

Corrosion Inhibition

Research into imidazole derivatives has also touched upon their application in corrosion inhibition. These studies have shown that certain imidazole compounds can significantly inhibit corrosion in metals, suggesting their utility in industrial applications where metal preservation is critical (Prashanth et al., 2021).

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .

Biochemical Pathways

The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIQBFDMVDWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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